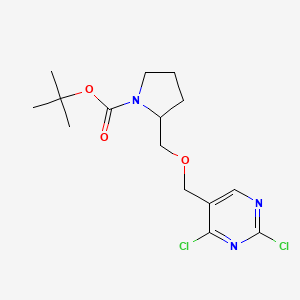

tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-[(2,4-dichloropyrimidin-5-yl)methoxymethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21Cl2N3O3/c1-15(2,3)23-14(21)20-6-4-5-11(20)9-22-8-10-7-18-13(17)19-12(10)16/h7,11H,4-6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPYORZYDUMXLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1COCC2=CN=C(N=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate generally involves:

- Starting from tert-butyl pyrrolidine-1-carboxylate (N-Boc-pyrrolidine) as the protected pyrrolidine scaffold.

- Functionalization of the pyrrolidine ring at the 2-position with a methoxy methyl linker.

- Introduction of the 2,4-dichloropyrimidine moiety through nucleophilic aromatic substitution (SNAr) on the pyrimidine ring.

Key Synthetic Steps and Conditions

Preparation of N-Boc-Pyrrolidine Derivatives

The precursor tert-butyl pyrrolidine-1-carboxylate is prepared or sourced commercially. Its functionalization at the 2-position can be achieved by lithiation followed by reaction with electrophiles.

- Example: Treatment of N-Boc-pyrrolidine with sec-butyllithium at -78 °C in dry tetrahydrofuran (THF) under inert atmosphere generates the 2-lithiated intermediate.

- Subsequent quenching with boron reagents (e.g., trimethyl borate) and acidic workup yields the boronic acid intermediate.

- This intermediate can be converted into various derivatives or used directly in cross-coupling reactions.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Lithiation | sec-Butyllithium, THF, -78 °C, 3 h | 84 (crude) | Inert atmosphere, flame-dried glassware |

| Boronic acid formation | B(OMe)3, warming to 0 °C, acidic quench | 60 (two steps) | Followed by esterification with pinanediol |

Nucleophilic Aromatic Substitution (SNAr) on 2,4-Dichloropyrimidine

The key step to incorporate the 2,4-dichloropyrimidin-5-yl moiety involves SNAr reaction:

- The pyrrolidine nitrogen or a linked alkoxy group acts as the nucleophile.

- The 2,4-dichloropyrimidine ring, activated by chlorine substituents, undergoes substitution preferentially at the 4-position.

- Bases such as sodium tert-butoxide facilitate the reaction in solvents like water with hydroxypropyl methylcellulose (HPMC) or organic solvents.

- Microwave-assisted heating or room temperature stirring can be employed to optimize conversion and selectivity.

| Reaction Parameters | Details |

|---|---|

| Substrates | 2,4-dichloropyrimidine and pyrrolidine derivative |

| Base | Sodium tert-butoxide (1 equiv) |

| Solvent | 2 wt% HPMC in water or organic solvents |

| Temperature | Room temperature to 50 °C |

| Time | 10 s to 1 h monitored by LC-MS |

| Outcome | High conversion with minimal hydrolysis side products |

Protection and Deprotection Steps

- The tert-butyl carbamate (Boc) group protects the pyrrolidine nitrogen during functionalization.

- Boc deprotection is typically achieved under acidic conditions (e.g., trifluoroacetic acid) when required for further transformations.

- Protection group changes (e.g., phthalimide to Boc) may be employed to improve synthetic accessibility and purification.

Example Experimental Procedure Summary

| Step | Operation | Conditions | Yield | Characterization |

|---|---|---|---|---|

| 1 | Lithiation of N-Boc-pyrrolidine | sec-BuLi, THF, -78 °C, 3 h, inert atmosphere | 84% (crude) | NMR, LC-MS |

| 2 | Formation of boronic acid | B(OMe)3, warming to 0 °C, acidic quench | 60% (two steps) | NMR |

| 3 | SNAr reaction with 2,4-dichloropyrimidine | NaOtBu, HPMC/water, rt to 50 °C, 1 h | High conversion | LC-MS, HPLC |

| 4 | Purification | Flash chromatography (silica gel) | Variable | NMR, MS |

Research Findings and Discussion

- The lithiation and boronic acid formation steps are sensitive to moisture and require inert atmosphere and low temperature to prevent side reactions.

- The SNAr reaction on 2,4-dichloropyrimidine is efficient under mild conditions with appropriate base and solvent systems, allowing selective substitution at the 4-position.

- Use of polymer-supported bases or aqueous media with additives like HPMC can enhance reaction rates and selectivity, as shown by recent studies.

- Protection group strategies are critical for synthetic success, with Boc groups preferred for their ease of installation and removal.

- Overall yields vary depending on scale and purification methods but typically range from moderate to good (27%-84% in key steps).

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|

| N-Boc-pyrrolidine lithiation | sec-Butyllithium, THF, -78 °C, inert atmosphere | 84 (crude) | Requires dry, inert conditions |

| Boronic acid formation | B(OMe)3, warming, acid quench | 60 (two steps) | Intermediate for further coupling |

| SNAr substitution | 2,4-dichloropyrimidine, NaOtBu, HPMC/water, rt-50 °C | High conversion | Selective substitution at pyrimidine 4-position |

| Purification | Flash chromatography | Variable | Silica gel, hexanes/ethyl acetate eluent |

Chemical Reactions Analysis

tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichloropyrimidine moiety. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

Scientific Research Applications

tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate is a synthetic compound with a complex molecular structure that includes a tert-butyl group, a pyrrolidine ring, and a dichloropyrimidine moiety. It has a molecular weight of approximately 362.25 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmaceutical agents.

Chemical Properties and Reactivity

The chemical reactivity of this compound primarily involves nucleophilic substitutions and esterification reactions. The dichloropyrimidine component can participate in electrophilic aromatic substitution reactions, while the pyrrolidine ring can engage in various nucleophilic attacks due to its basic nitrogen atom. The compound's structure allows it to interact with various electrophiles and nucleophiles, making it versatile in synthetic organic chemistry.

Synthesis

The synthesis of this compound typically involves several steps.

Applications

Interaction studies involving this compound focus on its binding affinity to various biological targets. Preliminary studies suggest that the dichloropyrimidine moiety may enhance binding to certain enzymes or receptors involved in disease pathways. Further research is necessary to elucidate the precise mechanisms of action and identify specific interactions within biological systems.

Other pyrrolidine derivatives have demonstrated anticancer and anti-biofilm activity, suggesting a potential application for this compound in these areas as well .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and the nature of the target. The pyrrolidine ring and the 2,4-dichloropyrimidine moiety play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the pyrrolidine ring, heterocyclic systems, and functional groups. Key examples include:

(a) tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate ()

- Structure : A pyridine ring replaces the dichloropyrimidine, with a methyl group on the pyrrolidine.

- Analytical Data : ¹H NMR shows chemical shifts between δ 1.2–4.5 ppm for pyrrolidine and pyridine protons, with HRMS confirming [M+H]⁺ at m/z 392 .

(b) (R)-1-{4-[2-(4-(tert-Butyl)phenyl)-4-methylthiazol-5-yl]pyrimidin-2-yl}pyrrolidine-2-carboxamide ()

- Structure : Incorporates a thiazole ring and a pyrimidine-carboxamide group.

- Application : Exhibits antimicrobial activity against multidrug-resistant bacteria, highlighting the role of tert-butyl and heterocyclic moieties in bioactivity .

(c) tert-Butyl (S)-2-(((4-methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate ()

- Structure : Features an alkyne-ester group instead of dichloropyrimidine.

- Synthesis : Utilizes n-BuLi and methyl chloroformate in THF, with IR peaks at 1704 (C=O) and 2215 cm⁻¹ (C≡C) .

Analytical and Spectral Data Comparison

Q & A

Q. Q1. What is a standard synthetic route for preparing tert-Butyl 2-(((2,4-dichloropyrimidin-5-yl)methoxy)methyl)pyrrolidine-1-carboxylate?

Answer : A representative procedure involves coupling a pyrrolidine derivative with a dichloropyrimidine moiety. For example:

Activation : React the pyrrolidine carboxylate precursor (e.g., tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate) with a coupling agent like isobutyl chloroformate in dichloromethane (CH₂Cl₂) and DIPEA (diisopropylethylamine) to form a mixed anhydride intermediate .

Nucleophilic Substitution : Introduce the 2,4-dichloropyrimidin-5-ylmethoxy group by reacting the anhydride with the appropriate alcohol derivative (e.g., 2,4-dichloropyrimidin-5-ylmethanol) under stirring at room temperature.

Purification : Isolate the product via flash chromatography (e.g., silica gel column with 0–100% ethyl acetate/hexane gradient) .

Q. Key Data :

| Parameter | Value |

|---|---|

| Yield | ~59% |

| Solvent | CH₂Cl₂ |

| Reagents | DIPEA, isobutyl chloroformate |

Basic Characterization

Q. Q2. Which spectroscopic methods are critical for confirming the structure of this compound?

Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR verify the pyrrolidine backbone and substituents. For example, the tert-butyl group appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .

- IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxylate) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₂₂Cl₂N₃O₃: 390.1052) .

Note : Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .

Basic Safety & Handling

Q. Q3. What safety protocols are essential when handling this compound?

Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if dust/aerosols are generated .

- Ventilation : Work in a fume hood to avoid inhalation .

- First Aid : For skin contact, wash immediately with water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Storage : Keep in a sealed container at room temperature, away from moisture and oxidizers .

Advanced Reaction Optimization

Q. Q4. How can researchers optimize the coupling reaction to improve yield?

Answer :

- Stoichiometry : Use a 1.1–1.2 molar excess of the dichloropyrimidine alcohol to drive the reaction to completion .

- Temperature Control : Maintain 0–20°C during anhydride formation to minimize side reactions .

- Catalysis : Add DMAP (4-dimethylaminopyridine) to enhance nucleophilic substitution efficiency .

- Workup : Ensure thorough washing with acidic (0.1 M HCl) and basic (saturated NaHCO₃) solutions to remove unreacted reagents .

Troubleshooting : Low yields may result from incomplete activation of the carboxylate; confirm reaction progress via LC-MS .

Advanced Data Analysis

Q. Q5. How should researchers resolve contradictions in NMR or HRMS data during characterization?

Answer :

Purity Check : Use HPLC or TLC to confirm the absence of impurities. Flash chromatography () or recrystallization may be needed.

Deuterated Solvents : Ensure solvents (e.g., CDCl₃) are anhydrous and free of proton contaminants .

Isotopic Patterns : Analyze HRMS isotopic clusters to distinguish between molecular ions and adducts .

Comparative Analysis : Cross-validate with literature data for structurally similar pyrimidine-pyrrolidine hybrids (e.g., tert-butyl 4-(pyrimidin-5-yl)piperazine-1-carboxylate ).

Advanced Stability & Reactivity

Q. Q6. Under what conditions does this compound degrade, and how can stability be assessed?

Answer :

- Degradation Pathways : Hydrolysis of the ester group under acidic/basic conditions or thermal decomposition above 150°C .

- Stability Testing :

- Reactivity : Avoid strong oxidizing agents (e.g., HNO₃) due to the dichloropyrimidine moiety’s susceptibility to nucleophilic attack .

Advanced Application in Drug Discovery

Q. Q7. How is this compound utilized in medicinal chemistry research?

Answer :

- Scaffold Design : The dichloropyrimidine group serves as a kinase inhibitor core, while the pyrrolidine carboxylate enhances solubility for bioavailability studies .

- Structure-Activity Relationship (SAR) : Modify the methoxymethyl linker to explore interactions with target proteins (e.g., BTK or EGFR kinases) .

- In Vivo Studies : Use tert-butyl protection to improve metabolic stability during pharmacokinetic profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.